REACTION_CXSMILES
|
C1(OC([N:10]2[CH2:14][CH2:13][CH:12]([C:15]([C:28]#[N:29])([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:11]2)=O)C=CC=CC=1.[OH-:30].[Na+]>S(=O)(=O)(O)O>[C:16]1([C:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([CH:12]2[CH2:13][CH2:14][NH:10][CH2:11]2)[C:28]([NH2:29])=[O:30])[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|
|
Name
|
3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(=O)N1CC(CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate-ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)N)(C1CNCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(OC([N:10]2[CH2:14][CH2:13][CH:12]([C:15]([C:28]#[N:29])([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:11]2)=O)C=CC=CC=1.[OH-:30].[Na+]>S(=O)(=O)(O)O>[C:16]1([C:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([CH:12]2[CH2:13][CH2:14][NH:10][CH2:11]2)[C:28]([NH2:29])=[O:30])[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|
|
Name
|
3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(=O)N1CC(CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate-ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)N)(C1CNCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(OC([N:10]2[CH2:14][CH2:13][CH:12]([C:15]([C:28]#[N:29])([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:11]2)=O)C=CC=CC=1.[OH-:30].[Na+]>S(=O)(=O)(O)O>[C:16]1([C:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([CH:12]2[CH2:13][CH2:14][NH:10][CH2:11]2)[C:28]([NH2:29])=[O:30])[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|
|
Name
|
3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(=O)N1CC(CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate-ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)N)(C1CNCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(OC([N:10]2[CH2:14][CH2:13][CH:12]([C:15]([C:28]#[N:29])([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:11]2)=O)C=CC=CC=1.[OH-:30].[Na+]>S(=O)(=O)(O)O>[C:16]1([C:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([CH:12]2[CH2:13][CH2:14][NH:10][CH2:11]2)[C:28]([NH2:29])=[O:30])[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|
|
Name
|
3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(=O)N1CC(CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate-ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)N)(C1CNCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |